4-Bromonaphthalen-1-ol

Antioxidant Schiff bases Structure-activity relationship

Researchers developing photochromic libraries or 5-HT1 agonists require a reliable, high-purity bromonaphthalene precursor. 4-Bromonaphthalen-1-ol (CAS 571-57-3) solves this with a reactive C4-bromo handle for modular Pd-catalyzed cross-coupling, enabling precise structure-activity studies. • Well-defined mp 128-133°C and pKa 8.95±0.40 for unambiguous identity verification and HPLC method development. • Proven versatility in Suzuki-Miyaura, Schiff base, and pharmaceutical intermediate syntheses; biological profiles differ measurably from 4-chloro and unsubstituted analogs. • Available in gram-to-kilogram quantities with consistent ≥97% purity, supported by global logistics for rapid R&D scale-up.

Molecular Formula C10H7BrO
Molecular Weight 223.07 g/mol
CAS No. 571-57-3
Cat. No. B1268390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromonaphthalen-1-ol
CAS571-57-3
Molecular FormulaC10H7BrO
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Br)O
InChIInChI=1S/C10H7BrO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
InChIKeyOUNQUWORSXHSJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromonaphthalen-1-ol: Overview & Synthetic Utility


4-Bromonaphthalen-1-ol (CAS: 571-57-3), also known as 4-bromo-1-naphthol, is a brominated naphthalene derivative with the molecular formula C10H7BrO and molecular weight of 223.07 g/mol [1]. This compound belongs to the class of halogenated naphthols and serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the preparation of Schiff bases, and as an intermediate for pharmaceutical compounds and photochromic materials [2]. The compound is commercially available as a white to off-white crystalline solid with typical purity specifications ranging from 95% to 99% .

1
Suzuki-Miyaura cross-coupling handle for modular naphthalene library synthesis
2
Precursor for Schiff bases with halogen-dependent antioxidant screening profiles
3
Key intermediate in serotonergic pharmacophore research (5-HT1 ligand scaffolds)

4-Bromonaphthalen-1-ol: Why Substitutes Fall Short


Substituting 4-bromonaphthalen-1-ol with unsubstituted 1-naphthol or alternative halogenated analogs introduces measurable alterations in key physicochemical properties that directly impact synthetic utility and biological performance. The bromine substituent at the 4-position increases the calculated XLogP3 to approximately 4 compared with an estimated XLogP3 of approximately 2.8 for unsubstituted 1-naphthol, a difference of >1 log unit that substantially affects solubility, membrane permeability, and chromatographic behavior [1]. Furthermore, the bromine atom serves as an essential functional handle for palladium-catalyzed cross-coupling reactions that are simply not accessible with non-halogenated naphthols [2]. In biological contexts, derivatives synthesized from 4-bromonaphthalen-1-ol exhibit activity profiles distinct from those prepared from 4-chloronaphthalen-1-ol or unsubstituted 1-naphthol, demonstrating that halogen identity and position cannot be assumed interchangeable without experimental verification [3].

Lipophilicity shift alters chromatographic and permeability behavior
Replacing 4-bromonaphthalen-1-ol with 1-naphthol changes XLogP3 by more than 1 log unit, which may affect solvent extraction, HPLC retention, and assay partitioning.
Lack of halogen handle blocks cross-coupling chemistry
Non-halogenated naphthols cannot participate in Suzuki-Miyaura or similar Pd-catalyzed couplings, eliminating a key synthetic route available only with the brominated scaffold.
Halogen identity directs biological activity divergence
Derived Schiff bases show different activity profiles: Br-substituted analogs favor antioxidant endpoints while Cl-substituted analogs favor antibacterial endpoints. Bromine cannot be assumed interchangeable with chlorine.

4-Bromonaphthalen-1-ol: Comparative Evidence vs. Analogs


Schiff Base Antioxidant Activity: 4-Bromo vs. 4-Chloro

In a direct comparative study, Schiff bases were synthesized from 1-hydroxy-2-acetonaphthanone derivatives bearing either no halogen, chlorine, or bromine at the 4-position. The 4-bromo-substituted Schiff base (IV), prepared from 4-bromonaphthalen-1-ol, exhibited promising antioxidant activity in DPPH and hydroxyl radical scavenging assays. Notably, the antioxidant activity profile differed from the 4-chloro-substituted analog (II), which demonstrated superior antibacterial activity with MIC values of 0.12-1 mg/mL against E. coli and Salmonella Typhi, indicating that the bromine atom confers distinct antioxidant versus antibacterial efficacy compared with chlorine [1].

Schiff Base Activity
Head-to-head
Schiff base IV (4-Br) showed promising antioxidant activity (DPPH/hydroxyl radical); Schiff base II (4-Cl) exhibited MIC 0.12-1 mg/mL antibacterial activity vs. E. coli and S. Typhi.
Halogen identity directs biological profile — Br favors antioxidant screening, Cl favors antibacterial.
Data from one comparative study; confirm in own assay panel.
Antioxidant Schiff bases Structure-activity relationship

Suzuki-Miyaura Cross-Coupling vs. 1-Naphthol

4-Bromonaphthalen-1-ol serves as an essential substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of 4-aryl-1-naphthols that are inaccessible from non-halogenated 1-naphthol. In a systematic synthetic study, 4-bromo-1-naphthol was employed as a key building block for preparing an extensive series of photochromic 2H-naphtho[1,2-b]pyrans. The 4-bromo substituent provides the requisite handle for palladium-catalyzed coupling with arylboronic acids, a transformation that is fundamentally impossible with unsubstituted 1-naphthol [1]. This method enabled the preparation of 4-aryl-1-naphthols directly in good yield, with subsequent condensation affording the target photochromic compounds .

Suzuki-Miyaura Capability
Class-level
4-Bromonaphthalen-1-ol enables Pd-catalyzed coupling with arylboronic acids to produce 4-aryl-1-naphthols in good yield; 1-naphthol lacks the halogen handle and cannot participate.
Essential synthetic handle for modular photochromic library construction.
Supported by synthetic methodology study; reaction scope depends on arylboronic acid.
Suzuki-Miyaura coupling Cross-coupling Photochromic materials

5-HT1 Agonist Synthesis: Key Intermediate

A patent describing aryl and heteroaryl alkoxynaphthalene derivatives identifies 4-bromonaphthalen-1-ol as a critical intermediate in the synthesis of compounds exhibiting activity as 5-HT1 agonists and antagonists, with claimed utility in treating migraine and depression [1]. The 4-position bromine atom serves as a reactive site for nucleophilic substitution and subsequent functionalization. The patent specifically claims 7-alkyl-, alkoxy- and hydroxy-substituted 1-(4-substituted 1-piperazinyl)-naphthalenes, where the 4-position substitution pattern of the naphthalene ring is essential for target receptor binding [2].

5-HT1 Ligand Intermediate
Class-level
Claimed as a critical intermediate in patents for 4-substituted naphthalene-based 5-HT1 agonists/antagonists, requiring 4-position substitution for receptor binding.
Provides entry to a patented serotonergic pharmacophore scaffold.
Patent context; synthesis validation and receptor profiling required.
5-HT1 agonist Serotonin receptor Drug intermediate

Lipophilicity (XLogP3) vs. 1-Naphthol

The introduction of a bromine atom at the 4-position of the naphthol scaffold significantly increases lipophilicity. Computed physicochemical properties from authoritative databases indicate that 4-bromonaphthalen-1-ol has an XLogP3 value of 4.0 [1], while the corresponding value for unsubstituted 1-naphthol is approximately 2.8 [2]. This difference of 1.2 log units corresponds to approximately a 16-fold increase in the octanol-water partition coefficient, which has substantial implications for chromatographic retention, organic solvent extraction efficiency, and predicted membrane permeability in biological assays .

Lipophilicity (XLogP3)
Cross-study comparable
4-Bromonaphthalen-1-ol XLogP3 = 4.0 vs. 1-naphthol ≈ 2.8 (Δ +1.2, ~16-fold higher octanol-water partitioning).
Significantly altered solubility and predicted membrane permeability vs. parent naphthol.
Computed property; experimental LogP and permeability confirmation advised.
Lipophilicity LogP Physicochemical properties

Physicochemical Characterization for Quality Control

4-Bromonaphthalen-1-ol exhibits a melting point range of 128-133°C, a predicted pKa of 8.95±0.40, and a predicted boiling point of 346.4±15.0°C at 760 mmHg . In comparison, 4-chloronaphthalen-1-ol (CAS 604-44-4) has a molecular weight of 178.61 g/mol and distinct physicochemical properties attributable to the smaller atomic radius and different electronegativity of chlorine versus bromine . These differences manifest in altered solubility profiles, crystallization behavior, and reactivity toward nucleophiles. The melting point range provides a readily accessible quality control metric for confirming identity and purity upon receipt .

QC Parameters
Class-level
mp 128-133°C, predicted pKa 8.95±0.40, bp 346.4°C (760 mmHg). MW 223.07 g/mol vs. 4-chloro analog MW 178.61 g/mol.
Distinct melting point and higher MW support identity verification and purity assessment.
Melting point range provides quick quality check; pKa and bp are predicted values.
Melting point pKa Quality control

4-Bromonaphthalen-1-ol: Research & Industrial Applications


Photochromic Materials via Suzuki-Miyaura Coupling

4-Bromonaphthalen-1-ol is a validated starting material for preparing 4-aryl-1-naphthols via Suzuki-Miyaura cross-coupling, which are subsequently converted to photochromic 2H-naphtho[1,2-b]pyrans. This application leverages the 4-bromo substituent as an essential functional handle for palladium-catalyzed C-C bond formation, enabling modular synthesis of diverse photochromic libraries [1].

Antioxidant Schiff Base Library Synthesis

Researchers developing antioxidant compounds should select 4-bromonaphthalen-1-ol as the precursor for Schiff base synthesis when antioxidant activity is the primary screening objective. Comparative data indicate that the 4-bromo-derived Schiff base exhibits promising antioxidant activity in DPPH and hydroxyl radical scavenging assays, whereas the 4-chloro analog demonstrates superior antibacterial efficacy [2].

5-HT1 Agonist/Antagonist Drug Discovery

Medicinal chemistry programs targeting 5-HT1 receptors for migraine or depression indications should consider 4-bromonaphthalen-1-ol as a key intermediate. Patent literature identifies this compound in synthetic routes leading to 4-substituted naphthalene derivatives claimed as 5-HT1 agonists and antagonists [3].

Quality Control & Analytical Method Development

The well-defined melting point (128-133°C) and predicted pKa (8.95±0.40) of 4-bromonaphthalen-1-ol provide reliable parameters for identity verification, purity assessment, and HPLC method development. These properties differ measurably from both unsubstituted 1-naphthol and 4-chloronaphthalen-1-ol, ensuring unambiguous compound identification .

Application
Selection Property
Validation Focus
Photochromic materials synthesis
Bromo-substituent for Suzuki-Miyaura coupling
Palladium-catalyzed C-C bond formation efficiency
Antioxidant screening studies
Halogen-dependent radical scavenging profile
DPPH and hydroxyl radical assay response
Serotonergic pathway research
Position-specific naphthalene scaffold
Receptor binding and selectivity profiling
Analytical method development
Distinct melting point and predicted pKa
HPLC purity and identity confirmation

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